
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride, also known as QZ-1, is a small molecule drug that has been synthesized and studied in recent years. It belongs to the class of azetidine-2-carboxamides and has shown potential in scientific research applications due to its ability to modulate protein-protein interactions.
Wirkmechanismus
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride works by binding to a hydrophobic pocket on the surface of the MDM2 protein, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization of p53 and subsequent activation of the p53 pathway. Similarly, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride binds to a hydrophobic pocket on the surface of the Bcl-2 protein, which is responsible for binding to Bak. This binding prevents the interaction between Bcl-2 and Bak, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have biochemical and physiological effects in cancer cells. Specifically, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Bcl-2/Bak interaction. (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has also been shown to have anti-tumor activity in vivo, as demonstrated by its ability to inhibit tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is its specificity for the MDM2/p53 and Bcl-2/Bak interactions, which allows for targeted inhibition of these pathways. Additionally, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is its relatively low potency compared to other MDM2 inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride.
Zukünftige Richtungen
There are several future directions for the study of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride. First, further studies are needed to optimize the synthesis method and improve the potency of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride. Second, additional studies are needed to elucidate the mechanism of action of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride and its effects on other pathways involved in cancer development. Third, clinical trials are needed to determine the safety and efficacy of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride in humans. Finally, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride may have potential for use in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy.
Synthesemethoden
The synthesis of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride involves a series of steps starting from quinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride and then reacted with benzylamine to obtain the benzylamide derivative. The benzylamide is then cyclized using triphosgene and N-methylmorpholine to form the azetidine ring, which is subsequently acylated with 2-(trifluoromethyl)benzoic acid to give the final product as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been shown to have potential in scientific research applications due to its ability to modulate protein-protein interactions. Specifically, (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has been found to inhibit the interaction between MDM2 and p53, which is a key pathway involved in cancer development. This inhibition leads to the stabilization of p53 and subsequent activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells. (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis. Inhibition of this interaction can lead to the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(2R)-1-benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c24-20(18-12-13-23(18)14-15-6-2-1-3-7-15)22-19-11-10-16-8-4-5-9-17(16)21-19;/h1-11,18H,12-14H2,(H,21,22,24);1H/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPURGHWBYRKBTQ-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458706.png)
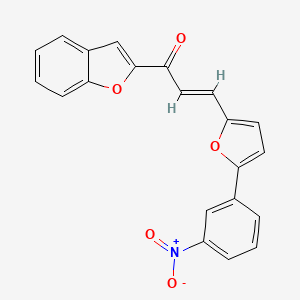
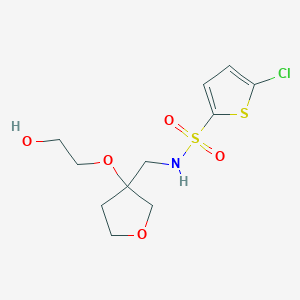
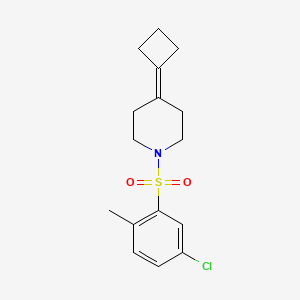
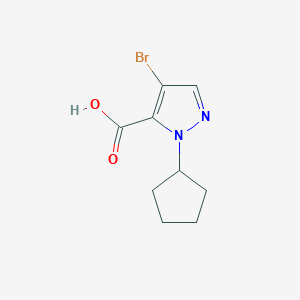
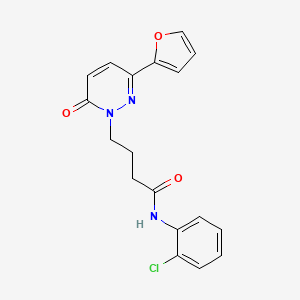
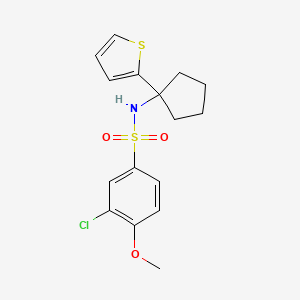
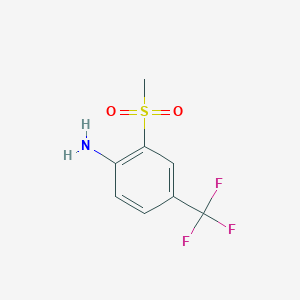
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
![2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide](/img/structure/B2458717.png)
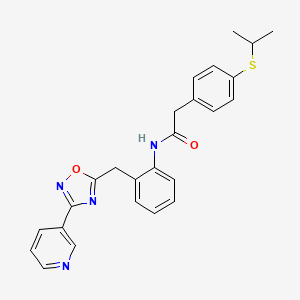


![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)